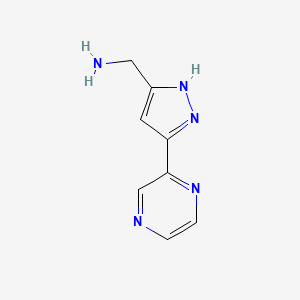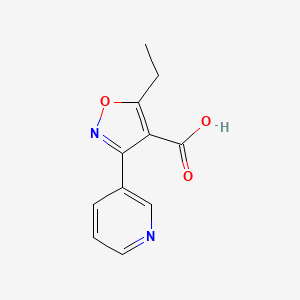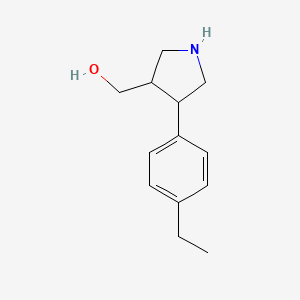
(4-(4-乙基苯基)吡咯烷-3-基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(4-Ethylphenyl)pyrrolidin-3-yl)methanol, also known as 4-EPPM, is a synthetic compound with a wide range of applications in scientific research. It is a member of the pyrrolidin-3-ylmethanol family, which is composed of compounds that contain a pyrrolidin-3-yl group connected to a methanol molecule. 4-EPPM has been studied for its biochemical and physiological effects, and its potential use in lab experiments. In
科学研究应用
Bioelectronics
The compound’s potential in bioelectronics stems from its structural similarity to poly(3,4-ethylenedioxythiophene) (PEDOT), which is used in innovative conductive polymers. These polymers are promising for bioelectronics due to their conductivity, stability, transparency, and biocompatibility . Applications include:
Antistatic Coatings
Antistatic coatings are crucial for protecting electronic components from electrostatic discharge. The compound could be used to develop new antistatic materials that offer better protection for sensitive electronic equipment .
Capacitor Cathodes
In the field of energy storage, capacitor cathodes made from conductive polymers like PEDOT derivatives offer improved capacitance and stability. This compound could lead to the development of capacitors with higher energy densities .
Organic Electronics
Organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), could benefit from the electrical properties of this compound. It could be used to create more efficient and durable organic electronic devices .
Photovoltaics
For solar energy applications, the compound could be utilized in the development of photovoltaic materials that have higher electrical conductivity and stability, leading to more efficient solar cells .
Electrochromic Devices
Electrochromic devices, which change color in response to an electrical charge, could use this compound to enhance their performance. This includes applications in smart windows and electronic displays .
Tissue Engineering
The compound’s biocompatibility makes it suitable for creating scaffolds in tissue engineering. These scaffolds can support the growth and differentiation of cells, leading to the development of artificial tissues .
Neuronal Cell Stimulation
In neuroscience research, the compound could be used to fabricate electrodes that stimulate neuronal cells. This has potential applications in the treatment of neurological disorders and the development of brain-machine interfaces .
属性
IUPAC Name |
[4-(4-ethylphenyl)pyrrolidin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-10-3-5-11(6-4-10)13-8-14-7-12(13)9-15/h3-6,12-15H,2,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKRFEBDXWBWTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CNCC2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Cyclohexylamino)methyl]cyclobutan-1-ol](/img/structure/B1531921.png)
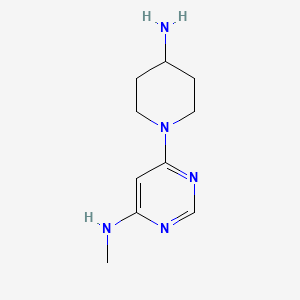
![3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine](/img/structure/B1531926.png)
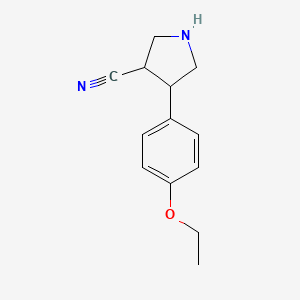

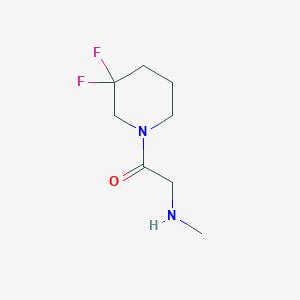
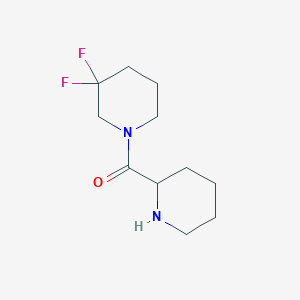

![1-[4-(Methoxymethyl)piperidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1531938.png)
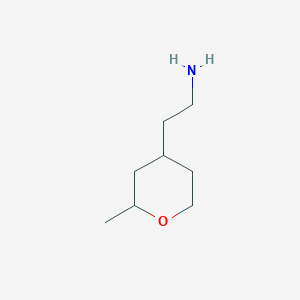
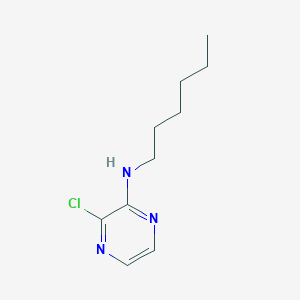
![1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531941.png)
